Cas no 131052-72-7 (4-aminopiperidine-2,6-dione)

4-aminopiperidine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 4-Aminopiperidine-2,6-dione 2,2,2-trifluoroacetate
- 3-AMINOGLUTARIMIDE TRIFLUOROACETATE
- 4-aminopiperidine-2,6-dione
- 3-AMINO-PIPERIDINE-2,6-DIONE TRIFLUORO-ACET-ATE
- 2,6-Piperidinedione, 4-amino-
- 4-amino-2,6-piperidindione
-
- インチ: 1S/C5H8N2O2/c6-3-1-4(8)7-5(9)2-3/h3H,1-2,6H2,(H,7,8,9)
- InChIKey: ZVHQEXASXNGICA-UHFFFAOYSA-N
- ほほえんだ: N1C(=O)CC(N)CC1=O
計算された属性
- せいみつぶんしりょう: 242.051
- どういたいしつりょう: 242.051
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 239
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110A^2
じっけんとくせい
- 密度みつど: 1.243±0.06 g/cm3(Predicted)
- ふってん: 334.5±35.0 °C(Predicted)
- LogP: 0.35980
- 酸性度係数(pKa): 11.24±0.40(Predicted)
4-aminopiperidine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1072967-0.1g |
4-aminopiperidine-2,6-dione |
131052-72-7 | 95% | 0.1g |
$397.0 | 2023-10-28 | |
Enamine | EN300-1072967-1.0g |
4-aminopiperidine-2,6-dione |
131052-72-7 | 1g |
$450.0 | 2023-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255542-1g |
4-Aminopiperidine-2,6-dione |
131052-72-7 | 98% | 1g |
¥3660.00 | 2024-08-09 | |
Enamine | EN300-1072967-5g |
4-aminopiperidine-2,6-dione |
131052-72-7 | 95% | 5g |
$1430.0 | 2023-10-28 | |
Enamine | EN300-1072967-0.5g |
4-aminopiperidine-2,6-dione |
131052-72-7 | 95% | 0.5g |
$433.0 | 2023-10-28 | |
Enamine | EN300-1072967-2.5g |
4-aminopiperidine-2,6-dione |
131052-72-7 | 95% | 2.5g |
$818.0 | 2023-10-28 | |
Enamine | EN300-1072967-1g |
4-aminopiperidine-2,6-dione |
131052-72-7 | 95% | 1g |
$450.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90474-250.0mg |
4-aminopiperidine-2,6-dione |
131052-72-7 | 95% | 250.0mg |
¥881.0000 | 2024-07-28 | |
Enamine | EN300-1072967-0.05g |
4-aminopiperidine-2,6-dione |
131052-72-7 | 95% | 0.05g |
$378.0 | 2023-10-28 | |
Enamine | EN300-1072967-0.25g |
4-aminopiperidine-2,6-dione |
131052-72-7 | 95% | 0.25g |
$415.0 | 2023-10-28 |
4-aminopiperidine-2,6-dione 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
4-aminopiperidine-2,6-dioneに関する追加情報
4-Aminopiperidine-2,6-Dione: A Comprehensive Overview
The compound with CAS No. 131052-72-7, commonly referred to as 4-aminopiperidine-2,6-dione, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent advancements associated with 4-aminopiperidine-2,6-dione.
4-Aminopiperidine-2,6-dione is a bicyclic compound characterized by a piperidine ring fused with two ketone groups at the 2 and 6 positions. The presence of an amino group at the 4 position adds to its functional diversity. This structure makes it a versatile scaffold for various chemical modifications and biological interactions. Recent studies have highlighted its potential as a building block for designing bioactive molecules targeting neurodegenerative diseases and cancer.
The synthesis of 4-aminopiperidine-2,6-dione involves multi-step organic reactions, often utilizing amine intermediates and cyclization techniques. Researchers have explored various routes to optimize the yield and purity of this compound. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated a novel approach using microwave-assisted synthesis to achieve higher yields while minimizing side reactions. This advancement underscores the importance of continuous innovation in synthetic methodologies for complex molecules like 4-aminopiperidine-2,6-dione.
Biologically, 4-aminopiperidine-2,6-dione exhibits interesting properties that make it a valuable compound in pharmacological research. It has been shown to possess antioxidant activity, which is crucial in mitigating oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, its ability to modulate cellular signaling pathways has led to investigations into its potential as an anti-cancer agent. A recent study in *Nature Communications* reported that derivatives of 4-aminopiperidine-2,6-dione can inhibit key enzymes involved in tumor progression, highlighting its therapeutic potential.
In addition to its direct biological applications, 4-aminopiperidine-2,6-dione serves as a valuable intermediate in the synthesis of more complex molecules. Its rigid structure provides a platform for attaching various functional groups, enabling the creation of diverse pharmacophores. For example, researchers have utilized it as a core structure for developing peptide mimetics and small-molecule inhibitors targeting specific protein-protein interactions.
Recent advancements in computational chemistry have further enhanced our understanding of 4-aminopiperidine-2,6-dione's properties. Molecular docking studies have revealed potential binding modes with therapeutic targets such as kinases and proteases. These insights are paving the way for the rational design of more potent and selective drug candidates based on this scaffold.
In conclusion, 4-Aminopiperidine-2,6-Dione (CAS No. 131052-72-7) is a multifaceted compound with significant implications in drug discovery and chemical synthesis. Its unique structure, coupled with recent research breakthroughs, positions it as a promising candidate for addressing unmet medical needs. As ongoing studies continue to uncover new dimensions of its utility, 4-Aminopiperidine-2,6-Dione remains at the forefront of scientific exploration in the chemical sciences.
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